1,4-Diphenyl-3-buten-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diphenyl-3-buten-2-one can be synthesized through a multi-step process involving the Grignard reaction. The synthesis begins with ethyl acetoacetate, which undergoes a series of reactions to form the final product. The key steps include:
Protection of the Ketone Group: Ethyl acetoacetate is reacted with ethylene glycol in the presence of p-toluenesulfonic acid to form an ethylene ketal, protecting the ketone group.
Grignard Reaction: The protected compound is then reacted with phenylmagnesium bromide (a Grignard reagent) to form a tertiary alcohol.
Deprotection and Dehydration: The protecting group is removed under acidic conditions, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,4-Diphenyl-3-buten-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alcohols.
Scientific Research Applications
1,4-Diphenyl-3-buten-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Diphenyl-3-buten-2-one involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also form complexes with metal ions, influencing enzymatic activities and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-3-buten-2-one:
Benzalacetone: Another related compound with similar chemical properties.
Uniqueness
1,4-Diphenyl-3-buten-2-one is unique due to its two phenyl rings, which confer distinct chemical and physical properties
Properties
CAS No. |
38661-84-6 |
---|---|
Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
(E)-1,4-diphenylbut-3-en-2-one |
InChI |
InChI=1S/C16H14O/c17-16(13-15-9-5-2-6-10-15)12-11-14-7-3-1-4-8-14/h1-12H,13H2/b12-11+ |
InChI Key |
QMDWBHJPUAOGHO-VAWYXSNFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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